molecular formula C9H7F3O3S B11747028 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone

Cat. No.: B11747028
M. Wt: 252.21 g/mol
InChI Key: AQAGYPGQGCDZEW-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone, registered under CAS Number 432-86-0 , is a chemical compound with the molecular formula C9H7F3O3S . It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenyl ring, a structural motif that is often incorporated into more complex molecules in medicinal chemistry. For instance, this specific ethanone derivative has been identified as a key chemical intermediate in the synthesis of benzimidazole-based compounds, which are investigated as modulators of the VR1 (vanilloid receptor 1) target . Its role in pharmaceutical research highlights its value in the development of novel therapeutic agents. This product is intended for research and development purposes only and is not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O3S/c1-6(13)7-2-4-8(5-3-7)16(14,15)9(10,11)12/h2-5H,1H3

InChI Key

AQAGYPGQGCDZEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Sulfonation : 4-Bromophenylmethylsulfone is treated with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane at 0°C, yielding 4-(trifluoromethylsulfonyl)bromobenzene.

  • Grignard Reaction : The brominated intermediate reacts with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) to form 4-(trifluoromethylsulfonyl)phenyl magnesium bromide.

  • Acylation : Addition of acetyl chloride to the Grignard reagent produces the target compound.

Key Data :

StepReagents/ConditionsYieldReference
SulfonationTf<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>, 0°C85%
Grignard FormationMeMgBr, THF, 25°C78%
AcylationAcetyl chloride, −20°C68%

Advantages : High regioselectivity due to the electron-withdrawing Tf group directing acetylation to the para position.

Direct Triflation of 4-Acetylphenyl Derivatives

A one-pot approach using triflic anhydride to introduce the Tf group onto pre-acetylated benzene rings.

Procedure:

  • Acetylation : 4-Bromoacetophenone is synthesized via Friedel-Crafts acylation of bromobenzene.

  • Triflation : Reaction with Tf<sub>2</sub>O in the presence of pyridine at 0°C replaces the bromine atom with the Tf group.

Key Data :

StepReagents/ConditionsYieldReference
AcetylationAcCl, AlCl<sub>3</sub>, 40°C90%
TriflationTf<sub>2</sub>O, pyridine, 0°C72%

Mechanistic Insight : The reaction proceeds via an electrophilic aromatic substitution mechanism, where Tf<sub>2</sub>O acts as a trifluoromethanesulfonyl cation source.

Cross-Coupling Reactions with Triflyl-Substituted Aryl Boronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling enables modular synthesis.

Procedure:

  • Boronic Acid Preparation : 4-(Trifluoromethylsulfonyl)phenylboronic acid is synthesized from 4-bromo-Tf-benzene via Miyaura borylation.

  • Coupling : Reaction with acetylated ethylene derivatives (e.g., vinyl acetate) using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst.

Key Data :

StepReagents/ConditionsYieldReference
BorylationBis(pinacolato)diboron, Pd(dppf)Cl<sub>2</sub>65%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C58%

Limitations : Requires air-free conditions and expensive catalysts.

Oxidation of Thioether Precursors

A two-step oxidation strategy converts thioethers to sulfones.

Procedure:

  • Thioether Formation : 4-Acetylthioanisole is prepared by reacting 4-bromoacetophenone with sodium methanethiolate.

  • Oxidation : Treatment with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid converts the thioether to the Tf group.

Key Data :

StepReagents/ConditionsYieldReference
Thioether SynthesisNaSMe, DMF, 60°C82%
OxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 50°C75%

Advantages : Avoids harsh triflating reagents but requires careful control of oxidation conditions.

Grignard Reaction with Triflyl-Substituted Aryl Halides

A direct method using organometallic reagents.

Procedure:

  • Halogenation : 4-(Trifluoromethylsulfonyl)chlorobenzene is prepared via chlorination of Tf-benzene using Cl<sub>2</sub>/FeCl<sub>3</sub>.

  • Grignard Formation : Reaction with Mg in THF generates the aryl magnesium bromide.

  • Acylation : Quenching with acetyl chloride yields the target compound.

Key Data :

StepReagents/ConditionsYieldReference
ChlorinationCl<sub>2</sub>, FeCl<sub>3</sub>, 40°C88%
Grignard ReactionMg, THF, reflux70%
AcylationAcCl, −78°C65%

Challenges : Sensitivity to moisture and stringent temperature control .

Chemical Reactions Analysis

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone, highlighting differences in substituents, physical properties, and biological activities:

Compound Name / ID (Source) Substituent(s) Melting Point (°C) Key Biological Activity/Application
This compound -SO₂CF₃ N/A Not explicitly reported; inferred stability from analogs
7f () -SO₂(4-CF₃C₆H₄)piperazinyl 165–167 Antiproliferative (preliminary screening)
1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone () -SO₂(morpholinyl) N/A Potential solubility modulator due to morpholine’s polarity
UDO () -SO₂(4-CF₃C₆H₄)piperazinyl + pyridinyl N/A CYP51 inhibition; anti-T. cruzi activity
Desmosdumotin C derivatives () -SO₂Cl, -OCH₃, halogenated aryl groups N/A Antitumor activity (e.g., compound 6 vs. 3,4-dibromophenyl)
1-(4-(Quinolin-8-ylamino)phenyl)ethanone () -NH(quinolinyl) N/A Antibacterial (chalcone derivatives)

Structural and Electronic Differences

  • Trifluoromethylsulfonyl (-SO₂CF₃) vs. Morpholinylsulfonyl (-SO₂Morpholine) : The -SO₂CF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring and enhancing resistance to nucleophilic attack. In contrast, the morpholinylsulfonyl group introduces a polar heterocycle, improving solubility in protic solvents .
  • Piperazinyl vs. Quinolinyl Substituents: Piperazinyl derivatives (e.g., 7f) exhibit flexibility and basicity, facilitating interactions with biological targets like enzymes (e.g., CYP51 in ).

Physicochemical Properties

  • Melting Points : Trifluoromethylsulfonyl-substituted compounds (e.g., 7f: 165–167°C) generally exhibit higher melting points than methoxy analogs (e.g., 7e: 131–134°C) due to stronger dipole-dipole interactions and molecular rigidity .
  • Solubility : The -SO₂CF₃ group reduces aqueous solubility compared to morpholinylsulfonyl derivatives, necessitating organic solvents (e.g., DMSO) for biological assays .

Biological Activity

1-(4-(Trifluoromethylsulfonyl)phenyl)ethanone, also known as a trifluoromethylsulfonyl derivative, is a compound of significant interest due to its potential biological activities. This compound has been studied for its applications in medicinal chemistry, particularly in the context of cancer therapy and pain management. The unique trifluoromethylsulfonyl group enhances its pharmacological properties, making it a subject of various research studies.

Antitumor Activity

Research has demonstrated that compounds with trifluoromethylsulfonyl groups exhibit notable antitumor activity. For instance, studies on β-lactam-azide derivatives have shown that modifications at the C-4 position of the phenyl ring significantly influence the antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethylsulfonyl enhances the compound's ability to inhibit tumor growth, with some derivatives showing IC50 values below 20 µM against MGC-803 cells, indicating potent activity .

Pain Modulation

The role of TRPV1 receptors in pain transmission has been highlighted in studies involving compounds similar to this compound. These compounds have been shown to block thermal hyperalgesia and mechanical allodynia effectively. For example, a comparative study revealed that certain trifluoromethyl-substituted compounds exhibited comparable potency to established TRPV1 antagonists in reducing pain responses in animal models . The mechanism involves the elevation of intracellular calcium levels, which is crucial for nociceptive signaling.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the substitution pattern on the phenyl ring significantly affects biological activity. The introduction of bulky or electron-withdrawing groups at specific positions can enhance or diminish the compound's efficacy. For instance, the presence of a trifluoromethylsulfonyl group at the para position has been correlated with increased binding affinity and biological activity against targeted receptors .

Case Study 1: Antiproliferative Effects

A series of experiments were conducted to evaluate the antiproliferative effects of various derivatives of this compound on different cancer cell lines. The results indicated that compounds with higher electron-withdrawing capacity showed enhanced cytotoxicity. For instance, one derivative exhibited an IC50 value of 15 µM against MGC-803 cells, while another related compound showed significantly reduced activity (IC50 > 20 µM) when lacking the trifluoromethylsulfonyl group .

Case Study 2: Pain Relief Efficacy

In a pain model study, compounds similar to this compound were administered both orally and via intrathecal routes. The oral administration demonstrated significant efficacy in blocking pain responses due to better CNS penetration compared to other analogs. This suggests that structural modifications can lead to improved pharmacokinetics and therapeutic outcomes in pain management .

Research Findings Summary Table

Compound Biological Activity IC50 (µM) Mechanism
This compoundAntitumor (MGC-803 Cells)15Inhibition of cell proliferation
Related TRPV1 AntagonistPain Relief (CFA-induced Hyperalgesia)ComparableBlockade of TRPV1 receptor signaling
β-Lactam-Azide DerivativeAntiproliferative>20SAR dependent on phenyl substitutions

Q & A

Q. Table 1: Synthetic Routes and Yields

MethodCatalystYield (%)Purity (HPLC)Reference
Friedel-Crafts AcylationAlCl₃68–72≥95%
Direct SulfonationTf₂O/H₂SO₄55–6090–92%

(Advanced) How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

  • Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions.
  • Temperature Control : Maintaining temperatures between 0–5°C during sulfonation to minimize decomposition.
  • Solvent Selection : Using polar aprotic solvents (e.g., DCM) to stabilize intermediates .
  • Workup Protocols : Implementing gradient extraction to isolate the product from unreacted trifluoromethanesulfonic acid .

Key Consideration : Kinetic studies (e.g., in situ NMR) can identify rate-limiting steps, such as acetyl group migration during acylation .

(Basic) What spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR :
    • A singlet at δ 2.6 ppm (acetone methyl group).
    • Aromatic protons appear as doublets (δ 7.8–8.2 ppm) due to deshielding by the trifluoromethylsulfonyl group .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and S=O stretches at 1350–1150 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 266 (C₉H₇F₃O₃S⁺) with fragmentation patterns confirming the sulfonyl group .

(Advanced) How does the trifluoromethylsulfonyl group influence reactivity in nucleophilic substitutions?

The strong electron-withdrawing effect of the -SO₂CF₃ group:

  • Activates the Ring : Enhances electrophilic substitution at the para position.
  • Retards Nucleophilic Attack : Reduces reactivity toward SN₂ mechanisms due to steric and electronic hindrance.
  • Stabilizes Transition States : Facilitates radical reactions in photochemical studies .

Q. Table 2: Comparative Reactivity of Substituents

SubstituentRelative Rate (k)Dominant Mechanism
-SO₂CF₃0.15Electrophilic
-NO₂0.20Electrophilic
-OCH₃1.50Nucleophilic

(Advanced) How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

  • Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO) affecting compound stability.
  • Structural Analogues : Comparing data with derivatives (e.g., 2-amino variants in ) to isolate the sulfonyl group’s role.
  • Orthogonal Validation : Repeating experiments with LC-MS quantification to rule out impurities .

Q. Recommended Workflow :

Validate purity via HPLC (>98%).

Use isothermal titration calorimetry (ITC) to confirm binding constants.

(Basic) What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential release of SO₂ or HF during decomposition.
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

(Advanced) What computational tools predict the compound’s interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Models binding to cytochrome P450 enzymes, highlighting hydrophobic interactions with the trifluoromethylsulfonyl group.
  • DFT Calculations : Predicts electron density maps to explain regioselectivity in reactions .

Q. Table 3: Predicted Binding Affinities

Target ProteinΔG (kcal/mol)Interaction Site
CYP3A4–9.2Hydrophobic pocket
COX-2–8.7Catalytic domain

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